

Solubility Profile & Process Development Guide: 2,3-Difluoro-5-hydroxybenzaldehyde

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Compound of Interest

Compound Name: 2,3-Difluoro-5-hydroxybenzaldehyde

Cat. No.: B8266751

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Executive Summary & Chemical Identity

2,3-Difluoro-5-hydroxybenzaldehyde (CAS: 1806330-39-1) is a critical intermediate in the synthesis of fluorinated bioactive scaffolds.[1][2][3] Its solubility behavior is governed by a "push-pull" competition between the lipophilic, electron-withdrawing fluorine atoms and the hydrophilic, hydrogen-bonding phenol and aldehyde moieties.[2]

- Primary Solvent Class: Polar Aprotic (DMSO, DMF) & Polar Protic (Alcohols).[1][3]
- Extraction Solvents: Ethyl Acetate, Dichloromethane (DCM).[1][3]
- Anti-Solvents (Crystallization): Heptane, Hexanes, Water (at acidic pH).[1]
- Critical Attribute:pH-Dependent Aqueous Solubility. Due to the electron-withdrawing effect of the fluorine substituents, the phenolic hydroxyl is significantly more acidic (estimated pKa ~7.0–7.[1][2]5) than non-fluorinated analogues, allowing for precise solubility control via pH adjustment.[1][3]

Physicochemical Basis of Solubility

To design effective reaction and purification protocols, one must understand the molecular forces at play.

Structural Analysis[2][3]

- Fluorine Effect (+Lipophilicity, +Acidity): The two fluorine atoms at positions 2 and 3 increase the logP (lipophilicity) compared to 3-hydroxybenzaldehyde.[1] However, their strong inductive effect (-I) pulls electron density from the aromatic ring, stabilizing the phenoxide anion and lowering the pKa.[2]
- Aldehyde & Hydroxyl Handles (+Polarity): These groups provide sites for strong Hydrogen Bond Accepting (aldehyde C=O) and Donating (phenol -OH).[1][2][3] This necessitates solvents capable of disrupting these intermolecular H-bonds for dissolution.[2][3]

Predicted Solubility Data

Based on structural analogues (e.g., 3,5-difluorophenol, 4-hydroxybenzaldehyde) and calculated physicochemical properties.[1][2][3]

Solvent Class	Representative Solvents	Predicted Solubility	Mechanistic Rationale
Polar Aprotic	DMSO, DMF, DMAc	Very High (>100 mg/mL)	Strong dipole interactions disrupt crystal lattice; excellent H-bond acceptors.[1][2][3]
Polar Protic	Methanol, Ethanol, IPA	High (50–100 mg/mL)	Solvation via H-bonding; solubility increases significantly with temperature.[1][3]
Ethers	THF, MTBE, 1,4-Dioxane	High to Moderate	Good solubility due to ether oxygen H-bond acceptance; THF is superior to MTBE.[1][2][3]
Esters	Ethyl Acetate, Isopropyl Acetate	Moderate (20–50 mg/mL)	Standard extraction solvent; sufficient polarity to solvate the neutral species.[1]
Chlorinated	DCM, Chloroform	Moderate	Good for extraction; solubilizes the lipophilic fluorinated core.[1][3]
Aromatic	Toluene, Xylene	Low to Moderate	Soluble at high temperatures (reflux); likely precipitates upon cooling (good for recrystallization).[1][3]
Alkanes	Hexane, Heptane, Pentane	Insoluble (<1 mg/mL)	Lacks polarity to overcome lattice energy; excellent anti-solvents.[1][3]

Water	H ₂ O	pH Dependent	Acidic (pH < 6): Low/Insoluble. Basic (pH > 8): High (Formation of Phenolate salt).[1][3]
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Experimental Protocols

As specific solubility data is often absent from public databases for this intermediate, the following self-validating protocols allow you to generate precise data for your specific batch.

Protocol A: Gravimetric Solubility Determination (The "Gold Standard")

Objective: Determine exact saturation limits in candidate solvents.[1]

- Preparation: Weigh ~100 mg of **2,3-Difluoro-5-hydroxybenzaldehyde** into three 4 mL HPLC vials.
- Solvent Addition: Add 1.0 mL of the test solvent (e.g., MeOH, DCM, Toluene) to each vial.
- Equilibration:
 - Seal vials and vortex vigorously for 2 minutes.
 - Place in a thermomixer at 25°C for 24 hours (agitation speed: 500 rpm).
 - Visual Check: If solid dissolves completely, add more solid until a suspension persists.[1][3]
- Sampling:
 - Centrifuge at 10,000 rpm for 5 minutes.
 - Remove supernatant and filter through a 0.22 µm PTFE filter.[3]
- Quantification:

- Pipette exactly 0.5 mL of filtrate into a pre-weighed aluminum weighing dish.
- Evaporate solvent in a vacuum oven (40°C) until constant weight.[3]
- Calculation:

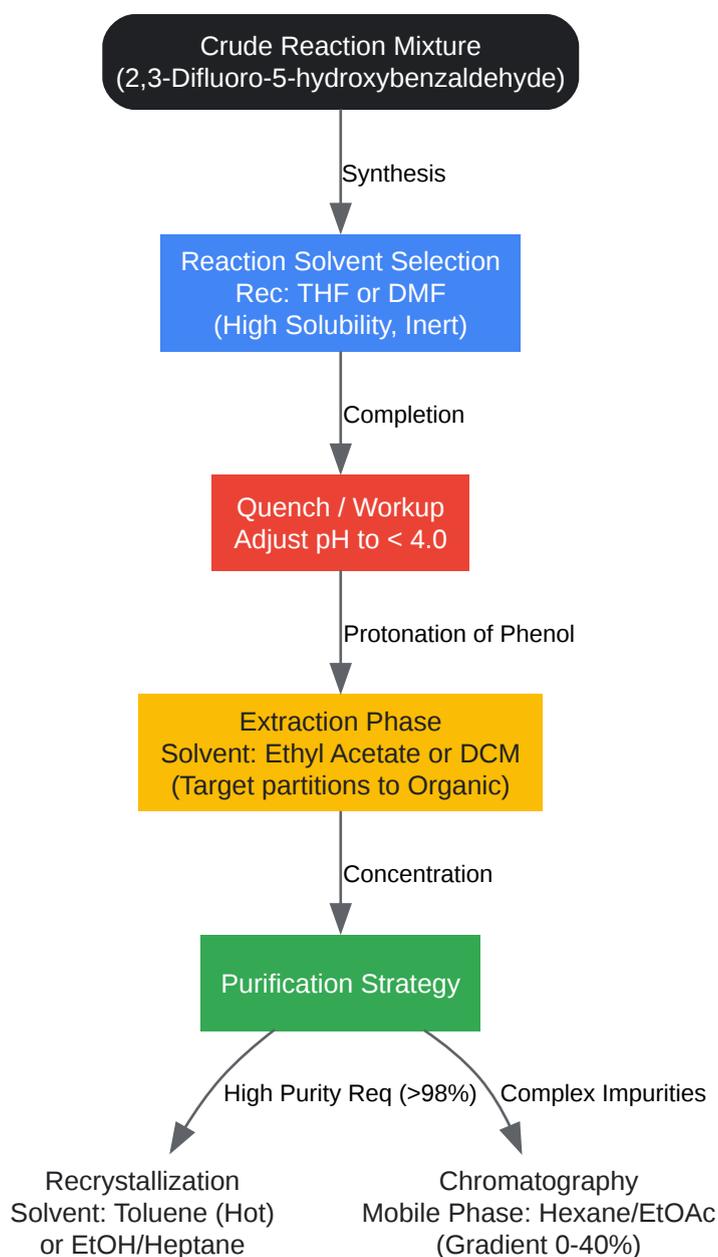
Protocol B: Recrystallization Solvent Screening (Cloud Point Method)

Objective: Identify the optimal Solvent/Anti-Solvent pair for purification.[1]

- Dissolution: Dissolve 50 mg of compound in the minimum amount of "Good Solvent" (e.g., Ethanol or EtOAc) at room temperature.
- Titration: Dropwise add "Anti-Solvent" (e.g., Heptane) while stirring.[1][3]
- Observation: Record the volume added when the solution turns permanently cloudy (Cloud Point).
- Heating: Heat the cloudy mixture to reflux. If it clears, cool slowly to 4°C.
- Result:
 - Precipitate/Amorphous:[2][3] Poor system.[1][3]
 - Crystalline Needles/Plates:Validated System.

Process Application & Workflow

The following diagram illustrates the decision logic for selecting solvents during synthesis, extraction, and purification, leveraging the compound's pH sensitivity.



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Figure 1: Solvent selection workflow for the synthesis and isolation of **2,3-Difluoro-5-hydroxybenzaldehyde**.

Critical "pH Swing" Purification Strategy

Because the fluorine atoms increase the acidity of the phenol group, this compound is an excellent candidate for Acid-Base Extraction, a method often superior to chromatography for scale-up.[2]

- Dissolution: Dissolve crude mixture in Ethyl Acetate.
- Extraction 1 (Impurity Removal): Wash with 0.1 M HCl. The target remains in the organic layer; basic impurities are removed.
- Extraction 2 (Target Capture): Extract the organic layer with 0.5 M NaOH (aq).
 - Mechanism:^{[1][2][3][4][5]} The phenol deprotonates (), becoming water-soluble.^{[1][2][3]} The target moves to the Aqueous Layer.^[6] Neutral impurities remain in Ethyl Acetate.^{[1][3]}
- Precipitation (Isolation): Separate the aqueous layer and acidify to pH 3-4 using HCl.
 - Result: The target re-protonates, becomes insoluble in water, and precipitates as a solid.
- Filtration: Collect the clean solid.

Safety & Handling

- Hazards: Fluorinated phenols are skin and eye irritants and can be absorbed through the skin.^[1]
- SDS Summary:
 - Signal Word: Warning.^{[1][3][7][8][9]}
 - H-Codes: H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.^{[3][7]} Irrit.).
- PPE: Nitrile gloves are generally resistant to the solid, but if dissolved in DCM or Acetone, use "Silver Shield" or double-glove, as these solvents permeate nitrile rapidly.^[1]

References

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